3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
Description
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a structurally complex carboxylic acid characterized by a 3,3-dimethyl-substituted butanoic acid backbone and a 2-oxopiperidin-1-yl group at position 2. This compound’s hybrid structure—combining lipophilic dimethyl groups with a polar lactam—suggests applications in medicinal chemistry, particularly in modulating receptor interactions or metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(10(14)15)12-7-5-4-6-8(12)13/h9H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAXBUGYWPXVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341500-95-5 | |
| Record name | 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid typically involves the reaction of piperidinone derivatives with butanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Structural and Physical Comparisons
Table 2. Functional Group Impact
Research Findings and Implications
- Structural Stability : The oxopiperidinyl group in the target compound likely confers conformational stability, as seen in related lactam-containing structures refined via SHELX software .
- Metabolic Pathways : Dimethyl substitution may delay hepatic clearance, analogous to MDMB-4en-PINACA metabolites .
- Drug Design : Hybrid structures combining lipophilic and polar groups (e.g., 3,3-dimethyl and oxopiperidinyl) could optimize blood-brain barrier penetration and target engagement.
Limitations : Direct experimental data (e.g., pKa, CCS) for the target compound are sparse, necessitating extrapolation from analogs.
Biological Activity
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, synthesis, and applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a piperidine ring with a ketone group and a branched butanoic acid structure.
Synthesis Methods
The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate piperidine derivative and butanoic acid.
- Reaction Conditions : The reaction often requires a coupling agent or catalyst to facilitate the formation of the desired piperidine derivative.
- Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the resulting compound.
Biological Activity
Research has identified several biological activities associated with this compound:
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds on LPS-induced nitric oxide (NO) production in RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM, the compound exhibited significant inhibition of NO secretion, suggesting its potential as an anti-inflammatory agent .
The biological activity can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to influence enzyme pathways that are critical in inflammatory responses.
- Hydrogen Bonding : The hydroxyl group in the structure may enhance binding affinity to target proteins through hydrogen bonding interactions.
Case Studies and Research Findings
Applications in Drug Development
Due to its biological properties, this compound is being explored for:
- Pharmaceutical Development : As a potential lead compound in drug discovery targeting inflammatory diseases.
- Chemical Biology : As a building block for synthesizing more complex molecules with specific biological activities.
Q & A
Q. What are the recommended synthetic strategies for preparing 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the 2-oxopiperidinyl moiety and the 3,3-dimethylbutanoic acid backbone. Use coupling reactions (e.g., amidation or nucleophilic substitution) to assemble the structure. Optimize reaction parameters (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC or LC-MS, and employ recrystallization or column chromatography for purification. For analogs, refer to related piperidinyl-carboxylic acid syntheses .
Q. How can the compound’s structural integrity and stereochemical configuration be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , DEPT, and 2D experiments (COSY, HSQC, HMBC) to confirm connectivity and detect stereochemical centers.
- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .
- IR and MS : Validate functional groups (e.g., carbonyl, carboxylic acid) and molecular weight.
Q. What solubility and stability data are critical for handling this compound in aqueous and organic media?
- Methodological Answer : Conduct solubility tests in polar (water, DMSO) and nonpolar solvents (hexane, chloroform) under varying pH (2–12). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Reference safety protocols for hygroscopic or light-sensitive analogs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected peaks in NMR or discrepancies in mass fragmentation patterns)?
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are most effective?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during synthesis. Use chiral HPLC (e.g., Chiralpak columns) or capillary electrophoresis for separation. Validate enantiomeric excess (ee) via polarimetry or chiral derivatization followed by -NMR .
Q. What strategies mitigate byproduct formation in multi-step syntheses involving sensitive functional groups (e.g., oxopiperidinyl rings)?
- Methodological Answer : Protect labile groups (e.g., carbonyls via acetal formation) early in the synthesis. Use mild deprotection conditions (e.g., TFA for Boc groups). Monitor intermediates in real-time using inline FTIR or reaction calorimetry to detect exothermic side reactions .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting bioactivity results between in silico predictions and in vitro assays?
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) or isotopic labeling studies on this compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
